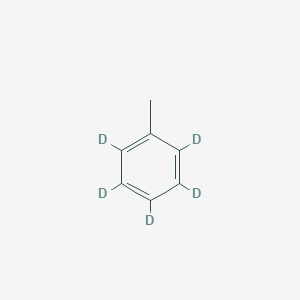

Methylbenzene-d5

Vue d'ensemble

Description

Methylbenzene-d5, also known as deuterated toluene, is a derivative of methylbenzene where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in reducing background signals in NMR spectra.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylbenzene-d5 can be synthesized through the deuteration of methylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where methylbenzene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of heavy water (D2O) as a deuterium source. The methylbenzene is mixed with heavy water and a catalyst, and the mixture is subjected to high temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzoic acid-d5. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Substitution: Electrophilic aromatic substitution reactions are common with this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), resulting in nitrothis compound.

Reduction: Reduction reactions can convert this compound to deuterated cyclohexane derivatives using hydrogen gas (H2) and a suitable catalyst like nickel (Ni).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)

Reduction: Hydrogen gas (H2), nickel (Ni) catalyst

Major Products:

Oxidation: Benzoic acid-d5

Substitution: Nitrothis compound

Reduction: Deuterated cyclohexane derivatives

Applications De Recherche Scientifique

Metabolomics

Methylbenzene-d5 is widely used as a tracer in metabolomics studies. Its incorporation into biological systems allows researchers to track metabolic pathways and quantify metabolite concentrations with high precision. The use of stable isotopes like this compound helps differentiate between biologically relevant metabolites and experimental noise, enhancing the accuracy of metabolic analyses .

Key Benefits:

- Enables assessment of metabolic fluxes.

- Helps delineate the fraction of metabolites associated with specific pathways.

- Provides insights into metabolic regulation in health and disease contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, this compound serves as a solvent and an internal standard due to its well-defined chemical shifts. Its deuterated nature minimizes interference from proton signals, allowing for clearer spectra . This application is crucial in structural biology and organic chemistry for elucidating molecular structures.

NMR Properties:

- Chemical Shift: Unique resonance frequency due to deuteration.

- Solvent Properties: Low viscosity and high solubility for various organic compounds.

Mass Spectrometry (MS)

This compound is utilized in mass spectrometry as a calibration standard. Its distinct mass allows for precise measurements of other compounds' molecular weights and helps improve the reliability of quantitative analyses .

Applications in MS:

- Calibration standard for quantitative analysis.

- Tracer for studying reaction mechanisms.

Solvent in Chemical Manufacturing

This compound is employed as a solvent in various chemical processes, including the synthesis of pharmaceuticals and agrochemicals. Its low boiling point and excellent solvating properties make it ideal for extracting compounds from mixtures .

Common Uses:

- Solvent for paint formulations.

- Ingredient in adhesives and sealants.

- Component in the production of rubber chemicals.

Fuel Additive

Due to its high octane rating, this compound can be used as an additive in gasoline formulations, improving fuel performance in automotive applications .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Metabolomics | Tracer for metabolic flux studies | Enhanced accuracy in quantification |

| NMR Spectroscopy | Solvent and internal standard | Clearer spectra |

| Mass Spectrometry | Calibration standard | Reliable quantitative analysis |

| Chemical Manufacturing | Solvent for pharmaceuticals | Efficient extraction processes |

| Fuel Industry | Gasoline additive | Improved fuel performance |

Case Study 1: Metabolomics Analysis Using this compound

In a study published by Otsuka et al., this compound was utilized to trace metabolic pathways in human cell cultures. The results indicated significant differences in metabolic fluxes between healthy and diseased cells, showcasing the compound's utility in understanding disease mechanisms .

Case Study 2: NMR Application in Structural Biology

Research conducted by Sigma-Aldrich demonstrated the effectiveness of this compound as a solvent in NMR studies of protein-ligand interactions. The deuterated solvent provided clearer spectral data, leading to improved insights into binding affinities and mechanisms .

Mécanisme D'action

The mechanism of action of methylbenzene-d5 in NMR spectroscopy involves its role as a solvent that reduces the background signals from hydrogen atoms. The deuterium atoms in this compound do not produce significant signals in the proton NMR spectrum, allowing for the observation of the sample’s proton signals without interference.

In chemical reactions, the presence of deuterium can affect the reaction kinetics due to the isotope effect. Deuterium atoms form stronger bonds compared to hydrogen atoms, which can result in slower reaction rates for processes involving bond cleavage.

Comparaison Avec Des Composés Similaires

Methylbenzene-d5 is unique due to its deuterated nature, which distinguishes it from other methylbenzene derivatives. Similar compounds include:

Methylbenzene (Toluene): The non-deuterated form, commonly used as an industrial solvent and in the production of chemicals.

Ethylbenzene: Another aromatic hydrocarbon used in the production of styrene.

Xylene (Dimethylbenzene): Used as a solvent and in the production of terephthalic acid.

This compound’s uniqueness lies in its application in NMR spectroscopy, where its deuterated form provides significant advantages over non-deuterated analogs.

Activité Biologique

Methylbenzene-d5, also known as deuterated toluene, is a deuterated derivative of methylbenzene where five hydrogen atoms are replaced by deuterium. This compound is primarily recognized for its applications in various scientific fields, including chemistry, biology, and environmental science. Its unique isotopic properties make it particularly valuable in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Overview of this compound

- Chemical Structure : this compound (C7H7D5) retains the core structure of toluene but with deuterium substituting for hydrogen.

- CAS Number : 1603-99-2

- Uses : Commonly utilized as a solvent in NMR spectroscopy and metabolic tracing studies.

This compound exhibits several biological activities that can be categorized into its biochemical interactions , metabolic pathways , and toxicological effects .

Biochemical Interactions

- Enzyme Interaction : this compound may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various organic compounds. The presence of deuterium can alter the kinetics of these enzymatic reactions, potentially leading to different metabolic outcomes compared to non-deuterated compounds.

- Cellular Effects : Similar to its parent compound, exposure to high levels of methylbenzene can disrupt cellular membranes and interfere with signaling pathways. This disruption can lead to altered gene expression and cellular dysfunction .

- Pharmacokinetics : The substitution of hydrogen with deuterium in drug molecules has been shown to influence their pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Pathways

This compound is likely to follow similar metabolic pathways as methylbenzene, primarily undergoing oxidation in the liver through cytochrome P450 enzymes. This metabolism can produce various metabolites such as benzyl alcohol-d5 and benzoic acid-d5 .

Toxicological Profile

The toxicological effects of this compound are not extensively studied; however, insights from methylbenzene provide a basis for understanding potential risks:

- Acute Exposure : Symptoms may include CNS dysfunction, headaches, dizziness, and respiratory irritation. Chronic exposure could lead to more severe neurological effects such as multifocal leukoencephalopathy .

- Developmental Effects : Studies have indicated that maternal exposure to high levels of methylbenzene can result in developmental issues in offspring, including CNS dysfunction and physical anomalies .

Case Studies and Research Findings

Several studies have explored the biological activity of methylbenzene and its derivatives:

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473399 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-99-2 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1603-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.